REACTION_CXSMILES
|
[CH2:1]([SH:5])[CH2:2][CH2:3][CH3:4].[C:6](#[N:9])[CH:7]=[CH2:8].C[O-].[Na+]>>[CH2:1]([S:5][CH2:8][CH2:7][C:6]#[N:9])[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
sodium methoxide
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |